N,N'-Diacryloylpiperazine

Description

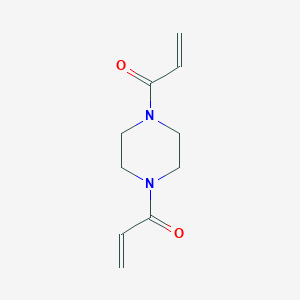

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERHJBPPDGHCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10212834 | |

| Record name | Diacrylylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-17-2 | |

| Record name | 1,4-Bis(acryloyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacrylylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6342-17-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacrylylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10212834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacryloylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacryloylpiperazine (DAP) is a bifunctional crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and biotechnology. Its rigid piperazine (B1678402) core and two reactive acryloyl groups make it a valuable component in the synthesis of hydrogels and other polymers with tailored properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its utility in advanced drug delivery systems.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its chemical structure, characterized by a central piperazine ring symmetrically substituted with two acryloyl moieties, imparts a notable rigidity to the polymer networks it forms.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | White to off-white solid powder | [1][4] |

| Melting Point | 91.5-93.5 °C | [2] |

| Boiling Point | 434.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.114 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. May dissolve in DMSO. | [2][4] |

| CAS Number | 6342-17-2 | [1][2][3] |

| Canonical SMILES | C=CC(=O)N1CCN(CC1)C(=O)C=C | [2] |

Spectroscopic Analysis

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. Key peaks include:

-

N-H stretching: The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms the di-substitution on the piperazine nitrogens.

-

C=O stretching (Amide I): A strong absorption band is typically observed around 1650-1680 cm⁻¹ corresponding to the carbonyl groups of the acrylamide (B121943) moieties.

-

C=C stretching: A peak in the region of 1620-1640 cm⁻¹ is indicative of the vinyl groups.

-

C-N stretching: Bands associated with the C-N bonds of the piperazine ring and the amide linkage are expected in the fingerprint region (below 1500 cm⁻¹).

An example of an FT-IR spectrum for a related piperazine compound shows characteristic peaks for the piperazine ring and its substituents[5][6]. For this compound specifically, a publicly available spectrum can be found on SpectraBase[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acryloyl groups (typically in the range of 5.5-6.5 ppm) and the methylene (B1212753) protons of the piperazine ring (around 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. Dynamic NMR studies on similar N,N'-substituted piperazines have shown that the piperazine ring can exist in different conformations, which may lead to complex signal patterns[7].

-

¹³C NMR: The carbon NMR spectrum will display peaks for the carbonyl carbons (around 165-175 ppm), the vinyl carbons (around 120-140 ppm), and the carbons of the piperazine ring (around 40-50 ppm). Complete assignments of ¹H and ¹³C NMR data for various phenylpiperazine derivatives have been reported, providing a reference for interpreting the spectra of this compound[8][9][10].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[11][12].

Materials:

-

Piperazine

-

Acryloyl chloride

-

Methylene chloride (or another suitable aprotic solvent)

-

Sodium carbonate solution (e.g., 17% w/v) or Triethylamine

-

Anhydrous magnesium sulfate

-

Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Dissolve piperazine in methylene chloride in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

-

Slowly add a solution of acryloyl chloride in methylene chloride dropwise to the piperazine solution while maintaining the temperature below 25 °C[11]. The molar ratio of acryloyl chloride to piperazine should be slightly above 2:1 to ensure di-acylation.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion[11].

-

Neutralize the reaction mixture by adding a sodium carbonate solution until the aqueous layer is basic[11].

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad.com [bio-rad.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

Technical Guide: Synthesis of N,N'-Diacryloylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of N,N'-Diacryloylpiperazine, a versatile crosslinking agent. The following sections detail the experimental protocol, relevant chemical data, and a visual representation of the synthesis workflow.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 6342-17-2 | [1][2] |

| Appearance | Off-white solid/powder | [2][3] |

| Melting Point | 91.5-93.5 °C | [3][4] |

| Purity (TLC) | ≥99.0% | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| HS Code | 29335995 | [3] |

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of piperazine (B1678402) with acryloyl chloride. This method is a standard approach for the formation of amides from amines and acyl chlorides.

Materials and Reagents:

-

Piperazine

-

Acryloyl chloride

-

Triethylamine (B128534) (Et₃N)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate (B1210297) (for recrystallization)[2]

-

Hydrochloric acid (HCl)[2]

-

Potassium carbonate[2]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the piperazine solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as diethyl ether or ethyl acetate, to yield pure this compound as an off-white solid.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

N,N'-Diacryloylpiperazine (CAS: 6342-17-2): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Physicochemical Properties, Applications in Stimuli-Responsive Hydrogels, and Biological Interactions

N,N'-Diacryloylpiperazine (DAP), identified by CAS number 6342-17-2, is a symmetrical, difunctional vinyl monomer increasingly recognized for its role as a versatile crosslinking agent.[1] Its rigid piperazine (B1678402) core and two reactive acryloyl groups make it a valuable component in the synthesis of polymers with tailored properties, particularly for applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of DAP's properties, detailed experimental methodologies for its use in hydrogel synthesis, and an exploration of the biological interactions of piperazine-containing materials.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe application in research and development. The following tables summarize key quantitative data gathered from various sources.

Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | White to off-white solid powder | [2] |

| Melting Point | 91.5-93.5 °C | [1] |

| Boiling Point | 434.1 ± 25.0 °C (Predicted) | [1] |

| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. May dissolve in DMSO. | [1][2] |

| Storage Temperature | 2-8°C | [1] |

Synonyms

| Synonym |

| 1,4-Bis(acryloyl)piperazine |

| 1,4-Di(acryloyl)piperazine |

| N,N'-Bis(acryloyl)piperazine |

| Piperazine diacrylamide (B3188283) (PDA) |

| BAP |

Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples | References |

| Causes skin irritation | Skin Irrit. 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. | [3] |

| Causes serious eye irritation | Eye Irrit. 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [3] |

Applications in Stimuli-Responsive Hydrogels for Drug Delivery

This compound is a key component in the fabrication of "smart" hydrogels, which are three-dimensional polymer networks capable of undergoing reversible changes in response to external stimuli such as pH and temperature.[4] This responsiveness is particularly valuable in the design of advanced drug delivery systems. The piperazine moiety, with its tertiary amine groups, can be protonated at acidic pH, leading to electrostatic repulsion and increased swelling of the hydrogel.[2][4] This pH-dependent swelling behavior can be exploited for the controlled release of therapeutic agents in specific physiological environments.

Experimental Protocol: Synthesis of a pH- and Thermo-Responsive Hydrogel

The following is a generalized protocol for the synthesis of a poly(N-isopropylacrylamide) (PNIPAM) hydrogel crosslinked with this compound, based on established free-radical polymerization techniques.[5][6]

Materials:

-

N-isopropylacrylamide (NIPAM) (Monomer)

-

This compound (DAP) (Crosslinker)

-

Ammonium persulfate (APS) (Initiator)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

-

Deionized water (Solvent)

Procedure:

-

Monomer Solution Preparation: In a flask, dissolve a specific amount of NIPAM monomer and a calculated molar percentage of DAP crosslinker in deionized water. The total monomer concentration and the monomer-to-crosslinker ratio are critical parameters that will influence the final properties of the hydrogel.[6]

-

Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Initiation: To the degassed solution, add a freshly prepared aqueous solution of APS, followed by the addition of TEMED to accelerate the polymerization process. The amount of initiator will affect the rate of polymerization and the resulting molecular weight of the polymer chains.[5]

-

Polymerization: Quickly pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a vial for a cylindrical gel). Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified duration, typically several hours to overnight.[7]

-

Purification: After polymerization, immerse the resulting hydrogel in a large excess of deionized water for several days, with frequent changes of water, to remove any unreacted monomers, crosslinker, initiator, and other impurities.[5]

-

Characterization: The synthesized hydrogel can be characterized for its swelling behavior in response to pH and temperature changes, its mechanical properties, and its morphology using techniques such as gravimetric analysis, rheometry, and scanning electron microscopy (SEM).

Biological Interactions and Signaling Pathways

While direct studies on the cellular signaling effects of materials crosslinked specifically with this compound are limited, research on other piperazine derivatives provides valuable insights into their potential biological activities. Several studies have shown that certain piperazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[2][3][8]

One identified mechanism involves the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[2] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. Furthermore, some piperazine derivatives have been shown to induce the intrinsic mitochondrial pathway of apoptosis.[3][8] This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3][8]

The following diagram illustrates a potential signaling pathway for apoptosis induction by certain piperazine-containing compounds.

It is important to note that the biocompatibility and cytotoxicity of hydrogels crosslinked with this compound would need to be thoroughly evaluated for any specific biomedical application. Studies on other piperazine-linked compounds have shown varying degrees of cytotoxicity depending on the specific chemical structure and cell line tested.[9][10][11]

Experimental Workflow for Hydrogel Synthesis and Characterization

The development of hydrogels for drug delivery applications follows a structured workflow, from synthesis to characterization and evaluation of drug release kinetics.

References

- 1. Dually cross-linked single network poly(acrylic acid) hydrogels with superior mechanical properties and water absorbency - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Precise control of synthetic hydrogel network structure via linear, independent synthesis-swelling relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N,N'-Diacryloylpiperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine (B1678402) diacrylamide, is a chemical crosslinking agent utilized in a variety of scientific and biomedical applications. Its bifunctional nature, possessing two acryloyl groups, allows it to form stable, crosslinked polymer networks. This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and its applications in polyacrylamide gel electrophoresis and hydrogel formation for tissue engineering.

Core Properties of this compound

This compound is a white to off-white solid powder at room temperature.[1][2][3][4][5] Its core function is to act as a crosslinker, providing structural integrity and specific physical properties to polymer matrices. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 194.23 g/mol | [1][3][6][7][8] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3][6][7] |

| CAS Number | 6342-17-2 | [1][3][6][7] |

| Appearance | White to off-white solid powder | [1][2][3][4][5] |

| Melting Point | 91.5-93.5 °C | [2][4][5] |

| Boiling Point | 434.1 °C at 760 mmHg | [2][3][5] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | [1] |

| Primary Application | Crosslinking agent in polymer chemistry | [2][3][4][5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is adapted from similar acylation reactions of piperazine derivatives.[1]

Materials:

-

Piperazine

-

Acryloyl chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve piperazine in dichloromethane.

-

Cool the solution in an ice bath to below 25°C.

-

Slowly add a solution of acryloyl chloride in dichloromethane to the piperazine solution dropwise using a dropping funnel over a period of one hour, while maintaining the temperature below 25°C with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at ambient temperature for an additional two hours.

-

Prepare an aqueous solution of sodium carbonate and add it to the reaction mixture with stirring to neutralize the solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663).

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound product.

-

The product can be further purified by recrystallization or distillation.

Application in Polyacrylamide Gel Electrophoresis (PAGE)

This compound can be used as a direct substitute for N,N'-methylenebisacrylamide (bis-acrylamide) in the preparation of polyacrylamide gels for electrophoresis.[4] It has been reported to increase gel strength and improve the separation and detection of proteins.[4][5]

Materials:

-

Acrylamide/N,N'-Diacryloylpiperazine stock solution (e.g., 30% T, 2.67% C, where T is the total monomer concentration and C is the crosslinker concentration)

-

Tris-HCl buffer

-

Sodium dodecyl sulfate (SDS)

-

Ammonium (B1175870) persulfate (APS), 10% (w/v) solution, freshly prepared

-

N,N,N',N'-tetramethylethylenediamine (TEMED)

-

Deionized water

-

Gel casting apparatus

Procedure for Preparing a Separating Gel (e.g., 12% T):

-

Assemble the gel casting apparatus according to the manufacturer's instructions.

-

In a small beaker or tube, combine the following:

-

Acrylamide/DAP stock solution

-

Tris-HCl/SDS buffer (for separating gel)

-

Deionized water

-

-

Gently swirl the mixture to combine.

-

To initiate polymerization, add 10% APS and then TEMED. Mix quickly by swirling.

-

Immediately pour the solution into the gel casting apparatus to the desired height for the separating gel.

-

Carefully overlay the monomer solution with a layer of water or isopropanol (B130326) to ensure a flat surface.

-

Allow the gel to polymerize for 30-60 minutes.

-

After polymerization, pour off the overlay and prepare the stacking gel to be poured on top.

Application in Hydrogel Fabrication for Tissue Engineering

This compound is used to fabricate biocompatible and biodegradable hydrogels. These hydrogels show promise as scaffolds for applications such as peripheral nerve regeneration due to their ability to support cell adhesion and proliferation.[9]

General Procedure for Hydrogel Synthesis:

-

A precursor polymer (e.g., a poly(amidoamine)) is synthesized or obtained.

-

The precursor polymer is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

This compound is added to the polymer solution as the crosslinking agent. The concentration can be varied to control the mechanical properties of the resulting hydrogel.

-

A polymerization initiator, such as a combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox-initiated polymerization, or a photoinitiator for UV-initiated polymerization, is added.

-

The solution is thoroughly mixed and immediately transferred to a mold of the desired shape.

-

The polymerization is allowed to proceed at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to form the crosslinked hydrogel.

-

The resulting hydrogel is typically purified by swelling in a large volume of deionized water or buffer, with frequent changes of the solvent, to remove any unreacted monomers, crosslinkers, and initiators.

Concluding Remarks

This compound is a versatile crosslinking agent with significant applications in both fundamental research and advanced biomedical fields. Its ability to form robust polymer networks makes it a valuable alternative to traditional crosslinkers in polyacrylamide gel electrophoresis. Furthermore, its role in the fabrication of biocompatible hydrogels opens up possibilities for the development of novel scaffolds for tissue engineering and regenerative medicine, including promising applications in nerve repair.[9] Researchers and professionals in drug development may find its properties beneficial for creating controlled-release matrices and other advanced biomaterials.[9] As with all acrylamide-based compounds, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed during handling.[8]

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Diacryloylpiperazine CAS#: 6342-17-2 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. is.muni.cz [is.muni.cz]

- 7. This compound | Biochemical Assay Reagents | 6342-17-2 | Invivochem [invivochem.com]

- 8. prepchem.com [prepchem.com]

- 9. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]

Navigating the Solubility Landscape of N,N'-Diacryloylpiperazine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), a bifunctional crosslinking agent, plays a pivotal role in the synthesis of polymers and hydrogels utilized in various biomedical and pharmaceutical applications. Its solubility characteristics in organic solvents are a critical parameter for reaction kinetics, purification processes, and the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines a general methodology for its experimental determination.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound in a range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility behavior in several common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1][2] |

| Methanol | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide (DMSO) | May Dissolve[3] |

It is important to note that "slightly soluble" is a general term and the actual concentration at saturation can vary. Factors such as temperature, pressure, and the purity of both the solute and the solvent can significantly influence solubility. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The absence of specific, publicly available quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in organic solvents of interest. The following is a generalized protocol based on the widely accepted equilibrium solubility method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

To remove any suspended microparticles, filter the collected supernatant through a chemically compatible syringe filter into a clean vial.

-

-

Quantification of Solute Concentration:

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

N,N'-Diacryloylpiperazine mechanism of action as a crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent. It details its application in the formation of stimuli-responsive hydrogels, presents quantitative data on their performance, outlines experimental protocols for their synthesis and characterization, and illustrates key processes through detailed diagrams.

Core Mechanism of Action

This compound is a symmetrical, difunctional vinyl monomer used to create crosslinked polymer networks. Its primary mechanism of action involves participation in free-radical polymerization. The two acryloyl groups, situated at opposite ends of the piperazine (B1678402) ring, are susceptible to attack by free radicals. This initiates a chain reaction, covalently incorporating the DAP molecule into growing polymer chains.

The bifunctional nature of DAP is crucial; it allows the molecule to simultaneously connect two different polymer chains, forming a stable, three-dimensional network structure. This process transforms a solution of individual polymer chains into a hydrogel—a water-swollen network capable of retaining large amounts of fluid without dissolving. The rigidity and porosity of the resulting hydrogel are directly influenced by the concentration of DAP used.

Caption: Free-radical polymerization mechanism of DAP.

Application in pH-Sensitive Hydrogels for Drug Delivery

A significant application of DAP is in the creation of pH-responsive hydrogels for controlled drug delivery. These "smart" materials can change their swelling behavior in response to changes in the pH of the surrounding environment. This property is particularly useful for targeted drug release in the gastrointestinal tract, where pH varies considerably.

In the synthesis of these hydrogels, DAP is co-polymerized with a functional monomer that contains ionizable groups, such as acrylic acid (AA). The carboxylic acid groups of poly(acrylic acid) chains become protonated at low pH (e.g., in the stomach), leading to a collapsed hydrogel state with minimal swelling and drug release.[1] Conversely, in the higher pH environment of the intestines, these groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to significant swelling of the hydrogel and the subsequent release of the encapsulated drug.[2][3]

Caption: General workflow for hydrogel synthesis and testing.

Quantitative Data Summary

The performance of DAP-crosslinked hydrogels is typically evaluated by their swelling ratio and drug release profile at different pH values. The following table summarizes representative data for a hypothetical acrylic acid-based hydrogel crosslinked with DAP.

| Parameter | Condition | Result |

| Equilibrium Swelling Ratio (%) | pH 1.2 (Simulated Gastric Fluid) | 150 ± 15% |

| pH 7.4 (Simulated Intestinal Fluid) | 1200 ± 50% | |

| Cumulative Drug Release (%) | After 2 hours at pH 1.2 | < 10% |

| After 12 hours at pH 7.4 | > 85% |

Note: These values are illustrative and can vary significantly based on the specific monomer concentrations, DAP concentration, and the nature of the encapsulated drug.

Experimental Protocols

This protocol describes a typical free-radical polymerization method for creating a DAP-crosslinked hydrogel.

-

Preparation of Monomer Solution: Dissolve the primary monomer (e.g., acrylic acid) and the DAP crosslinker in deionized water. A typical molar ratio might be 70:1 (monomer:crosslinker).

-

Initiation: Add a chemical initiator, such as ammonium (B1175870) persulfate (APS), to the solution.[4] The concentration of the initiator is typically around 1% of the total monomer weight.

-

Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization. Increase the temperature to 60-70°C to initiate the polymerization reaction. Maintain the temperature for 4-6 hours.

-

Purification: The resulting hydrogel is removed and immersed in a large volume of deionized water for several days, with the water changed frequently, to remove unreacted monomers and initiator.

-

Drying: The purified hydrogel is dried in an oven at 50-60°C until a constant weight is achieved.

This protocol is used to determine the pH-responsive swelling behavior of the hydrogel.[5]

-

Sample Preparation: Accurately weigh a piece of the dried hydrogel (Wd).

-

Immersion: Place the dried hydrogel samples in separate buffer solutions of pH 1.2 and pH 7.4.

-

Equilibrium: Allow the hydrogels to swell at a constant temperature (e.g., 37°C) until they reach equilibrium (i.e., their weight no longer increases). This can take 24-48 hours.

-

Measurement: At regular intervals and at equilibrium, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

-

Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100

This protocol evaluates the rate and extent of drug release from the hydrogel.[6]

-

Drug Loading: Immerse a known weight of the dried hydrogel in a concentrated solution of the model drug until equilibrium swelling is reached. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy.

-

Release Medium: Place the drug-loaded hydrogel into a vessel containing a known volume of simulated gastric fluid (pH 1.2) at 37°C with gentle agitation.

-

Sampling (pH 1.2): At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

-

Medium Change: After a set period (e.g., 2 hours), transfer the hydrogel to a new vessel containing simulated intestinal fluid (pH 7.4) and continue the sampling process.

-

Quantification: Analyze the withdrawn samples using UV-Vis spectroscopy to determine the concentration of the released drug.

-

Calculation: Calculate the cumulative percentage of drug released over time.

Caption: pH-responsive swelling and drug release mechanism.

References

- 1. Designing of pH-Sensitive Hydrogels for Colon Targeted Drug Delivery; Characterization and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications [mdpi.com]

- 3. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.itu.edu.tr [web.itu.edu.tr]

- 5. Swelling Behavior of Anionic Hydrogels: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of N,N'-Diacryloylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N,N'-Diacryloylpiperazine (DAP). A thorough understanding of the thermal properties of DAP is crucial for its application in research and development, particularly in polymerization processes and the formulation of thermally stable products. This document outlines the key thermal characteristics, presents detailed experimental protocols for thermal analysis, and offers a visual representation of the analytical workflow.

Introduction to this compound and its Thermal Properties

This compound, also known as 1,4-Diacryloylpiperazine, is a bifunctional monomer commonly used as a crosslinking agent in the synthesis of polymers. Its chemical structure, featuring two acryloyl groups attached to a piperazine (B1678402) ring, allows for the formation of three-dimensional polymer networks. The thermal stability of this monomer is a critical parameter that influences its storage, handling, and polymerization conditions. Thermal decomposition can lead to the formation of impurities and affect the quality and performance of the final polymeric material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. The melting point is a primary indicator of its thermal stability in the solid state.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| Appearance | White to off-white powder/solid | |

| Melting Point | 91.5-93.5 °C | |

| Boiling Point (Predicted) | 434.1 ± 25.0 °C | |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ |

Experimental Protocols for Thermal Stability Assessment

The following protocols describe the standard procedures for evaluating the thermal stability of a solid organic compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset and completion temperatures of thermal decomposition of this compound and to identify the percentage of mass loss at different stages.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, d(mass %)/dT vs. temperature).

-

From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the peak of the DTG curve (Tmax).

-

Calculate the percentage of mass loss at each decomposition step.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other endothermic or exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature well above its melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed to observe the behavior of the melt-quenched sample.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Plot the DSC thermogram (heat flow vs. temperature).

-

Determine the onset temperature and the peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

N,N'-Diacryloylpiperazine Reactivity with Monomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N,N'-Diacryloylpiperazine (DAP) with various vinyl monomers, its role in the formation of copolymers and hydrogels, and its applications in the biomedical field, particularly in drug delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological processes.

Core Concepts in this compound Copolymerization

This compound is a bifunctional monomer containing two acryloyl groups. This structure allows it to act as a crosslinking agent, forming three-dimensional polymer networks known as hydrogels. When copolymerized with monofunctional vinyl monomers, DAP incorporates into the polymer backbone, introducing crosslinks that influence the polymer's physical and chemical properties, such as swelling behavior, mechanical strength, and stimuli-responsiveness.

The reactivity of DAP with other monomers is a critical factor in designing copolymers with desired properties. This reactivity is quantified by monomer reactivity ratios (r), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.

Quantitative Analysis of Monomer Reactivity Ratios

While specific experimental data for the reactivity ratios of this compound with a wide range of monomers is not extensively available in publicly accessible literature, we can infer its likely reactivity based on structurally similar monomers. For instance, studies on N-acryloyl-N′-ethyl piperazine (B1678402) (AcrNEP), a close analog, provide valuable insights.

The following table summarizes the reactivity ratios for the copolymerization of N-acryloyl-N′-ethyl piperazine (M1) with methyl methacrylate (B99206) (MMA) (M2), which can serve as a proxy for estimating the reactivity of DAP.

| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 | r2 | r1 * r2 | Copolymer Type | Reference |

| N-acryloyl-N′-ethyl piperazine | Methyl Methacrylate | Fineman-Ross (F-R) | 0.58 | 0.91 | 0.528 | Random | [1] |

| N-acryloyl-N′-ethyl piperazine | Methyl Methacrylate | Kelen-Tüdős (K-T) | 0.72 | 1.08 | 0.778 | Random | [1] |

Interpretation: The product of the reactivity ratios (r1 * r2) is less than 1, indicating a tendency towards random copolymerization. This suggests that both monomers are incorporated into the polymer chain in a relatively statistical manner. Given the structural similarity, it is plausible that DAP would exhibit a similar random copolymerization behavior with methyl methacrylate and other common vinyl monomers like N-isopropylacrylamide, acrylic acid, and hydroxyethyl (B10761427) methacrylate.

Experimental Protocols

General Protocol for Free Radical Copolymerization of this compound

This protocol outlines a general procedure for the free radical copolymerization of DAP with a vinyl monomer. Specific parameters such as monomer feed ratio, initiator concentration, temperature, and reaction time should be optimized for each specific comonomer and desired copolymer characteristics.

Materials:

-

This compound (DAP)

-

Vinyl comonomer (e.g., Methyl Methacrylate, N-isopropylacrylamide, Acrylic Acid, Hydroxyethyl Methacrylate)

-

Free radical initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)

-

Solvent (e.g., 1,4-Dioxane, Dimethylformamide - DMF, Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Monomer and Initiator Preparation: Dissolve the desired molar ratios of DAP and the comonomer in the chosen solvent in a reaction vessel. Add the free radical initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Seal the reaction vessel and immerse it in a constant temperature bath. The reaction temperature will depend on the initiator used (e.g., 60-70 °C for AIBN).

-

Reaction Monitoring: To determine reactivity ratios, it is crucial to stop the reaction at low conversion (typically <10%). This can be achieved by taking samples at different time intervals.

-

Copolymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).

-

Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

-

Drying: Dry the purified copolymer under vacuum at a suitable temperature until a constant weight is achieved.

Protocol for Determining Copolymer Composition using ¹H NMR Spectroscopy

The composition of the resulting copolymer is a critical parameter for calculating monomer reactivity ratios. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose.

Procedure:

-

Sample Preparation: Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

¹H NMR Analysis: Acquire the ¹H NMR spectrum of the copolymer solution.

-

Peak Integration: Identify characteristic peaks corresponding to each monomer unit in the copolymer. For example, in a DAP-MMA copolymer, the protons of the piperazine ring in DAP and the methyl ester protons in MMA will have distinct chemical shifts.

-

Composition Calculation: Calculate the molar ratio of the monomers in the copolymer by comparing the integral values of their characteristic peaks, normalized by the number of protons contributing to each signal.

Protocol for Determining Monomer Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are commonly used graphical methods to determine monomer reactivity ratios from low-conversion copolymerization data.

Fineman-Ross Method: This method uses the following equation: G = H * r₁ - r₂ where:

-

G = (F/f) * (f - 1)

-

H = F² / f

-

f = [M₁] / [M₂] (molar ratio of monomers in the feed)

-

F = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)

A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method: This method is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is: η = (r₁ + r₂/α) * ξ - r₂/α where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α = √(H_min * H_max) (α is a constant, where H_min and H_max are the minimum and maximum H values from the experimental data)

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Visualizing Reaction and Biological Pathways

Experimental Workflow for Reactivity Ratio Determination

The following diagram illustrates the workflow for determining the reactivity ratios of DAP with a comonomer.

Cellular Uptake of DAP-based Nanoparticles for Drug/Gene Delivery

DAP-based hydrogels can be formulated into nanoparticles for targeted drug and gene delivery. The cellular uptake of these nanoparticles is a crucial step for their therapeutic efficacy. The following diagram illustrates the primary endocytic pathways involved.

Signaling in Gene Delivery: The Proton Sponge Effect

For gene delivery applications, the "proton sponge effect" is a key mechanism for endosomal escape, which is crucial for the therapeutic gene to reach the cytoplasm and nucleus. Piperazine-containing polymers, due to the presence of secondary amine groups, can exhibit this effect.

References

Purity Analysis of N,N'-Diacryloylpiperazine: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N,N'-Diacryloylpiperazine (DAP), a common crosslinking agent in polyacrylamide gel electrophoresis.

This compound, with a typical purity of 98% or higher, is a crucial reagent in various biochemical and pharmaceutical applications. Its purity can significantly impact the polymerization process and the final properties of the resulting polymer matrix. This guide details the potential impurities, analytical techniques for their detection and quantification, and provides adaptable experimental protocols.

Potential Impurities in this compound

The synthesis of DAP typically involves the reaction of piperazine (B1678402) with an acrylic acid derivative. Based on this, potential impurities may include:

-

Starting Materials: Unreacted piperazine and acrylic acid.

-

Side Products: Mono-acryloylpiperazine and other partially reacted species.

-

Degradation Products: Polymers of acrylic acid or DAP.

-

Residual Solvents and Reagents: From the synthesis and purification process.

-

Inorganic Salts and Cations: Resulting from catalysts or pH adjustments.

A summary of typical specifications for research-grade this compound is presented in Table 1.

| Parameter | Specification | Analytical Method |

| Purity | ≥98.0% or ≥99.0% | Thin Layer Chromatography (TLC) |

| Free Acrylic Acid | ≤0.05% | To be determined by a suitable chromatographic method |

| Cation Traces | Ca: ≤10 mg/kg, Cd: ≤5 mg/kg, Co: ≤5 mg/kg, Cr: ≤5 mg/kg, Cu: ≤5 mg/kg, Fe: ≤5 mg/kg, K: ≤50 mg/kg, Mg: ≤5 mg/kg, Mn: ≤5 mg/kg, Na: ≤50 mg/kg, Ni: ≤5 mg/kg, Pb: ≤5 mg/kg, Zn: ≤5 mg/kg | Inductively Coupled Plasma (ICP) Spectroscopy |

Table 1: Typical Quality Specifications for this compound. [1]

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of this compound.

Chromatographic Techniques

Thin Layer Chromatography (TLC): TLC is a rapid and straightforward qualitative method for assessing the presence of impurities. A typical purity specification for DAP is ≥99.0% as determined by TLC.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It can be employed to detect residual solvents and certain volatile impurities. A flame ionization detector (FID) is commonly used for this purpose.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR). The NMR spectra of N,N'-substituted piperazines can be complex due to the presence of different conformers in solution, which should be considered during spectral interpretation.

Mass Spectrometry (MS): MS, often coupled with a chromatographic technique (LC-MS or GC-MS), is used for the identification of impurities by providing molecular weight and fragmentation information.

The logical workflow for the purity analysis of a new batch of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Storage and Handling of N,N'-Diacryloylpiperazine Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of N,N'-Diacryloylpiperazine (CAS No. 6342-17-2) powder. Adherence to these guidelines is critical to ensure personnel safety, maintain chemical integrity, and support the validity of research outcomes.

Chemical Identification and Properties

This compound, also known as 1,4-Bis(acryloyl)piperazine, is a chemical compound commonly used as a crosslinker in the synthesis of polyacrylamide gels for electrophoresis and other biomedical applications.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder/solid[1][2][3] |

| Molecular Formula | C10H14N2O2[4] |

| Molecular Weight | 194.23 g/mol |

| Melting Point | 91.5 - 93.5 °C (196.7 - 200.3 °F)[1] |

| Boiling Point | 434.1 °C at 760 mmHg[1][2] |

| Solubility in Water | Approx. 20 g/L at 20 °C (68 °F) |

| Storage Temperature | 2-8°C recommended by some suppliers[1][2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential risks is the first step toward safe handling.

Table 2: Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement Codes |

| Skin Irritation | Category 2[4] | H315: Causes skin irritation[4] |

| Eye Irritation | Category 2A[4] | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[4] | H335: May cause respiratory irritation[4] |

Key Safety Precautions:

-

Avoid contact: Prevent contact with skin and eyes.[4]

-

Avoid inhalation: Do not breathe dust, mist, or spray.[4]

-

Use in a well-ventilated area: Work outdoors or in a properly functioning fume hood or powder weighing station.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound powder to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[6] | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling. |

| Eye and Face Protection | Chemical safety goggles or a face shield.[4] | To protect against dust particles causing serious eye irritation.[4] |

| Skin and Body Protection | Lab coat and closed-toe shoes.[6][7] | To protect skin from accidental spills.[4] |

| Respiratory Protection | In case of inadequate ventilation, wear a suitable respirator.[4] | To prevent inhalation of the powder, which can cause respiratory irritation.[4] |

Below is a workflow for the appropriate donning and doffing of PPE.

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

Storage Conditions:

-

Temperature: Store in a cool, dry place.[4] Some suppliers recommend a storage temperature of 2-8°C.[1][2]

-

Ventilation: The storage area must be well-ventilated.[4][8]

-

Container: Keep the container tightly closed when not in use.[4]

-

Moisture and Light: Protect from moisture and avoid exposure to light.[9] Consider storing under an inert gas.[9]

-

Location: Store in a designated chemical storage area, away from work areas, heat sources, and direct sunlight.[7][8] Do not store on high shelves.[7]

Incompatible Materials:

-

Strong oxidizing agents: Store separately from strong oxidizing agents to prevent hazardous reactions.[4]

The following diagram illustrates the decision-making process for appropriate storage.

Handling and Experimental Protocols

When handling this compound powder, it is essential to minimize dust generation and exposure.

General Handling Protocol:

-

Preparation: Designate a specific work area, such as a chemical fume hood or a powder weighing station.[5] Cover the work surface with absorbent bench paper.[5]

-

PPE: Don the appropriate PPE as outlined in Section 3.

-

Weighing: Use an enclosed balance to minimize the dispersal of powder.[5] Use weigh boats to prevent spills.[5]

-

Transfer: When transferring the powder, use a spatula or scoop. Avoid pouring directly from the bottle to prevent dust accumulation on the container threads.[5] Transfer in small increments.[5]

-

Container Management: Keep the container closed whenever the powder is not in use to prevent accidental spills.[5]

-

Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[4][6] Decontaminate the work area using wet cleaning methods or a HEPA vacuum.[5]

Protocol for Preparing a Solution:

-

Initial Steps: Follow steps 1-4 of the General Handling Protocol within a fume hood.

-

Solubilization: Slowly add the weighed this compound powder to the desired solvent (e.g., DMSO, water) while stirring.

-

Handling Solution: Once dissolved, the risk of aerosolization is significantly reduced. However, continue to handle the solution over disposable bench covers and wear appropriate PPE (lab coat, gloves, eye protection) to guard against splashes.[5]

-

Cleaning: Clean any spills promptly and decontaminate the work surface with a suitable solvent after the work is complete.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Table 4: Emergency Procedures

| Situation | Procedure |

| Skin Contact | Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Call a physician immediately.[10] |

| Small Spill (Powder) | Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[4] Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[4] Minimize dust generation.[4] |

| Large Spill | Evacuate the area. Only qualified personnel equipped with suitable protective equipment should intervene.[4] |

The following flowchart outlines the response to a chemical spill.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Unused material should be disposed of as hazardous waste. It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4] Do not dispose of it in the environment.[4]

This guide is intended to provide a framework for the safe handling and storage of this compound powder. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) before working with this chemical.[11] Always prioritize safety and adhere to established laboratory protocols.

References

- 1. 1,4-Diacryloylpiperazine|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Biochemical Assay Reagents | 6342-17-2 | Invivochem [invivochem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. gz-supplies.com [gz-supplies.com]

- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 8. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

An In-depth Technical Guide to N,N'-Diacryloylpiperazine: Structure, Synthesis, and Applications in Research and Drug Development

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-Bis(acryloyl)piperazine, is a symmetrical, difunctional monomer used extensively as a crosslinking agent.[1][2] Its rigid piperazine (B1678402) core and two reactive acryloyl groups enable the formation of highly structured and stable polymer networks. This guide provides a comprehensive overview of DAP's chemical structure, properties, synthesis, and its critical role in the development of advanced materials, particularly hydrogels for biomedical and drug delivery applications.

Chemical Structure and Properties

This compound is classified as an N-acylpiperazine and a tertiary carboxamide.[1][2] The molecule consists of a central six-membered piperazine ring where both nitrogen atoms are functionalized with an acryloyl group (-COCH=CH₂). This bifunctional nature allows it to act as a bridge, or crosslink, between polymer chains.

The key structural features—a rigid heterocyclic ring and terminal vinyl groups—impart specific characteristics to the polymers it crosslinks, such as increased physical strength and stability.[2][3]

Data Presentation: Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6342-17-2 | [4][5][6] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][4][6] |

| Molecular Weight | 194.23 g/mol | [4][5][6] |

| Appearance | White to off-white solid powder | [1][5] |

| Melting Point | 91.5-93.5 °C | [2][6] |

| Boiling Point | 434.1 °C at 760 mmHg | [1][3] |

| Density | ~1.114 g/cm³ | [1][2] |

| Solubility | May dissolve in DMSO; slightly soluble in Chloroform and Methanol. | [2][5] |

| Storage Conditions | 2-8°C, in a sealed and protected environment. | [1][5][6] |

| Topological Polar Surface Area | 40.6 Ų | [1][3] |

Synthesis of this compound

The synthesis of DAP is typically achieved through the acylation of piperazine. A common laboratory and industrial method involves the reaction of piperazine with an acrylic acid derivative, such as acryloyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

References

- 1. echemi.com [echemi.com]

- 2. 1,4-Diacryloylpiperazine CAS#: 6342-17-2 [amp.chemicalbook.com]

- 3. 1,4-Diacryloylpiperazine|lookchem [lookchem.com]

- 4. This compound 6342-17-2 | MCE [medchemexpress.cn]

- 5. This compound | Biochemical Assay Reagents | 6342-17-2 | Invivochem [invivochem.com]

- 6. 1,4-Bis(acryloyl)piperazine BioXtra, electrophoresis, = 99.0 TLC 6342-17-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Core Principles of N,N'-Diacryloylpiperazine in Polymerization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N'-Diacryloylpiperazine (DAP) is a symmetrical, difunctional monomer primarily utilized as a crosslinking agent in the synthesis of polymers. Its rigid piperazine (B1678402) core and two reactive acryloyl groups enable the formation of highly structured, three-dimensional polymer networks. These networks are the foundation of materials like hydrogels, which are of significant interest in biomedical and pharmaceutical fields. This guide elucidates the fundamental principles of DAP's involvement in polymerization, focusing on its mechanism, the factors influencing the reaction, and the properties of the resulting polymers. Detailed experimental protocols and data are provided to offer a comprehensive technical overview for researchers and developers.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,4-Diacryloylpiperazine, is a white to off-white solid powder.[1][2][3] Its chemical structure consists of a central piperazine ring with an acryloyl group attached to each nitrogen atom. These terminal acryloyl groups contain reactive vinyl functionalities that readily participate in polymerization reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄N₂O₂ | [1][4] |

| Molecular Weight | 194.23 g/mol | [1][4][5] |

| CAS Number | 6342-17-2 | [1][4][5] |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Melting Point | 91.5 - 93.5 °C | [2][3][5] |

| Boiling Point | 434.1 °C at 760 mmHg | [1][2] |

| Density | ~1.1 g/cm³ | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3][5] |

| Storage Temperature | 2 - 8 °C or Room Temperature | [1][2][5] |

Core Principles of this compound in Polymerization

The polymerization of DAP is predominantly achieved through free-radical polymerization . This process allows for the formation of long polymer chains and, due to DAP's bifunctionality, a crosslinked network structure.

Mechanism of Free-Radical Polymerization

Free-radical polymerization proceeds in three key stages:

-

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include thermal initiators like azobisisobutyronitrile (AIBN) or redox systems like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[6] The free radical then attacks the vinyl group of a DAP molecule or a comonomer, initiating the polymer chain.

-

Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain. In a system containing DAP, this propagation can occur with other comonomers or with another DAP molecule. Crucially, the second acryloyl group on a DAP unit that has already been incorporated into one chain can react with another growing chain, creating a crosslink .

-

Termination: The growth of polymer chains is halted through reactions such as combination or disproportionation, where two radical chain ends react to form a stable, non-reactive polymer chain.

Role as a Bifunctional Crosslinking Agent

The defining characteristic of DAP in polymerization is its role as a crosslinking agent.[1][2][3] Unlike monofunctional monomers which form linear polymer chains, the two acryloyl groups on a single DAP molecule allow it to act as a bridge, covalently linking two separate polymer chains together. This is fundamental to the creation of three-dimensional polymer networks.

The choice of DAP as a crosslinker offers specific advantages. Compared to more flexible crosslinkers like N,N'-methylenebisacrylamide (MBA), the piperazine ring in DAP provides a more rigid and stiff structure to the resulting hydrogel.[7] This increased rigidity can enhance the physical strength of the polymer matrix.[1][2][5]

Caption: Role of DAP as a bifunctional crosslinker connecting linear polymer chains.

Copolymerization

DAP is rarely polymerized on its own; it is typically copolymerized with one or more monofunctional monomers. This approach allows for the precise tuning of the final polymer's properties. For example, copolymerizing DAP with stimuli-responsive monomers like N-isopropylacrylamide (NIPAM) or pH-sensitive piperazine derivatives can create "smart" hydrogels that change their properties in response to temperature or pH.[8][9]

The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final polymer architecture. For instance, in the copolymerization of N-acryloyl-N′-ethyl piperazine (a similar monomer to DAP) with N-vinyl caprolactam, the reactivity ratios were determined to be r1 = 0.41 and r2 = 0.13, indicating a tendency towards alternation.[7]

Experimental Protocols and Methodologies

Synthesis of a DAP-Crosslinked Hydrogel via Thermal Free-Radical Polymerization

This protocol provides a general methodology for synthesizing a thermo-responsive hydrogel using N-isopropylacrylamide (NIPAM) as the primary monomer and DAP as the crosslinker.

Materials:

-

N-isopropylacrylamide (NIPAM) (Monomer)

-

This compound (DAP) (Crosslinker)

-

Azobisisobutyronitrile (AIBN) (Thermal Initiator)

-

Dioxane (Solvent)

Procedure:

-

Dissolution: In a polymerization ampule, dissolve the desired amounts of NIPAM monomer and DAP crosslinker in dioxane. A typical molar ratio might be 98 mol% NIPAM to 2 mol% DAP.

-

Initiator Addition: Add the thermal initiator, AIBN, to the solution. The concentration is typically around 0.5 mol% based on the total moles of monomers.

-

Degassing: Seal the ampule with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Place the sealed ampule in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 70-80 °C for AIBN).[7][10] Allow the reaction to proceed for a set time (e.g., 5-24 hours).

-

Purification: After polymerization, the resulting hydrogel is often a solid mass. Remove it from the ampule and place it in a large volume of deionized water. The water should be changed periodically over several days to wash away any unreacted monomers, initiator fragments, and solvent.[7]

-

Drying: After purification, the swollen hydrogel can be dried to a constant weight in a vacuum oven to obtain the final product (xerogel).

Caption: General experimental workflow for DAP-crosslinked hydrogel synthesis.

Data Presentation: Influence of DAP on Polymer Network Structure